

An In-depth Technical Guide on the Physicochemical Properties of Cyclizine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclizine dihydrochloride*

Cat. No.: *B000623*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **cyclizine dihydrochloride**, an active pharmaceutical ingredient (API) widely used for its antiemetic properties. The following sections detail its fundamental characteristics, present quantitative data in a structured format, describe standard experimental methodologies for their determination, and visualize key pathways and workflows.

Core Physicochemical Properties

Cyclizine dihydrochloride is the hydrochloride salt of cyclizine, a piperazine derivative.[1][2] Its chemical and physical characteristics are crucial for formulation development, understanding its physiological behavior, and ensuring quality control.

Data Presentation: Summary of Quantitative Properties

The key physicochemical parameters for cyclizine and its dihydrochloride salt are summarized below.

Property	Value	Reference
Chemical Formula	<chem>C18H23ClN2</chem>	[3][4]
Molecular Weight	302.84 g/mol	[3][4][5]
Appearance	White to pale yellow crystalline powder.[3][4]	[3][4]
Melting Point	291-293 °C[3]	295-297 °C[6]
pKa (Strongest Basic)	8.2	[2][7]
Log P (Octanol/Water)	3.38	[6]
Odor	Odorless	[6]

Data Presentation: Solubility Profile

Solvent	Solubility	Reference
Water	Slightly soluble (1:115)[8][9]	Soluble[4]
Alcohol	Slightly soluble (1:115)	[8]
Chloroform	Slightly soluble (1:75)[8]	Soluble[6]
Methanol	Soluble	[3][6]
DMSO	Soluble	[3][6]
Ether	Insoluble	[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined in this section. These protocols are based on standard pharmaceutical analysis techniques.

2.1 Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]

- Principle: An excess amount of the solid API is added to a specific solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant.
- Apparatus:
 - Orbital shaker or mechanical agitator with temperature control.
 - Stoppered flasks or vials.
 - Centrifuge.
 - Validated analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer).
- Methodology:
 - Add an excess of **cyclizine dihydrochloride** to a series of flasks, each containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, organic solvents).[10]
 - Ensure that a solid excess is visible, which confirms that saturation has been reached.[10]
 - Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[11]
 - Agitate the flasks for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary study should establish the time required to reach this state.[11][12]
 - After agitation, allow the samples to stand to permit sedimentation of the excess solid.[10]
 - Carefully withdraw a clear aliquot of the supernatant. Phase separation can be facilitated by centrifugation or filtration, ensuring the filter does not adsorb the solute.

- Analyze the concentration of **cyclizine dihydrochloride** in the supernatant using a validated analytical method, such as HPLC with UV detection.[10]
- Perform a minimum of three replicate determinations for each solvent condition.[11]

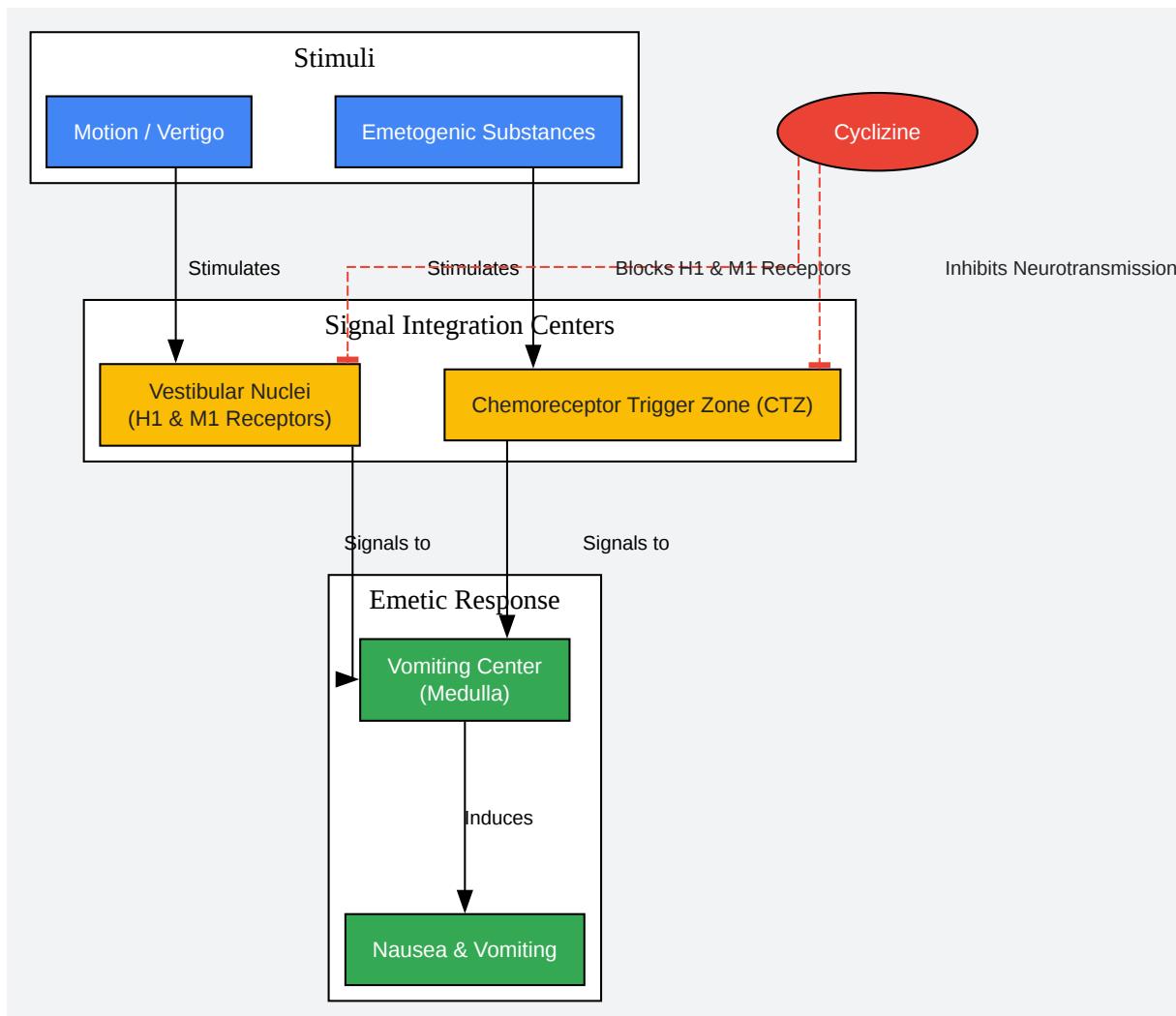
2.2 Melting Point Determination (Capillary Method)

This method determines the temperature at which the crystalline solid transitions to a liquid state.

- Principle: A small amount of the powdered substance is heated in a sealed capillary tube, and the temperature range over which it melts is observed.
- Apparatus:
 - Melting point apparatus with a heating block and calibrated thermometer or digital temperature sensor.
 - Glass capillary tubes, sealed at one end.
- Methodology:
 - Ensure the **cyclizine dihydrochloride** sample is finely powdered and thoroughly dried.
 - Pack a small amount of the powder into the bottom of a capillary tube to a height of 2-3 mm.
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the block at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) is used as the temperature approaches the expected melting point to ensure accuracy.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[13]

2.3 pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.[14][15]


- Principle: A solution of the API is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting titration curve is used to determine the pKa, which corresponds to the pH at the half-equivalence point.[16]
- Apparatus:
 - Calibrated pH meter with an electrode.
 - Magnetic stirrer and stir bar.
 - Burette for precise addition of titrant.
 - Reaction vessel.
- Methodology:
 - Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
 - Prepare a solution of **cyclizine dihydrochloride** of a known concentration (e.g., 1 mM) in purified water or a suitable co-solvent if solubility is low.[14]
 - Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.
 - To ensure a controlled environment, purge the solution with nitrogen to remove dissolved carbon dioxide.[14]
 - Titrate the solution by adding small, precise increments of a standardized basic solution (e.g., 0.1 M NaOH), as cyclizine is a base.[14]
 - Record the pH value after each addition, allowing the reading to stabilize.[14]
 - Continue the titration well past the equivalence point (the point of inflection on the curve).
 - Plot the recorded pH values against the volume of titrant added.

- The pKa is determined from the pH value at the point where 50% of the substance has been neutralized (the half-equivalence point).[16] This is typically found at the midpoint of the steepest part of the titration curve.
- Perform the titration in triplicate to ensure reproducibility.[14]

Mandatory Visualizations

3.1 Signaling Pathway: Mechanism of Antiemetic Action

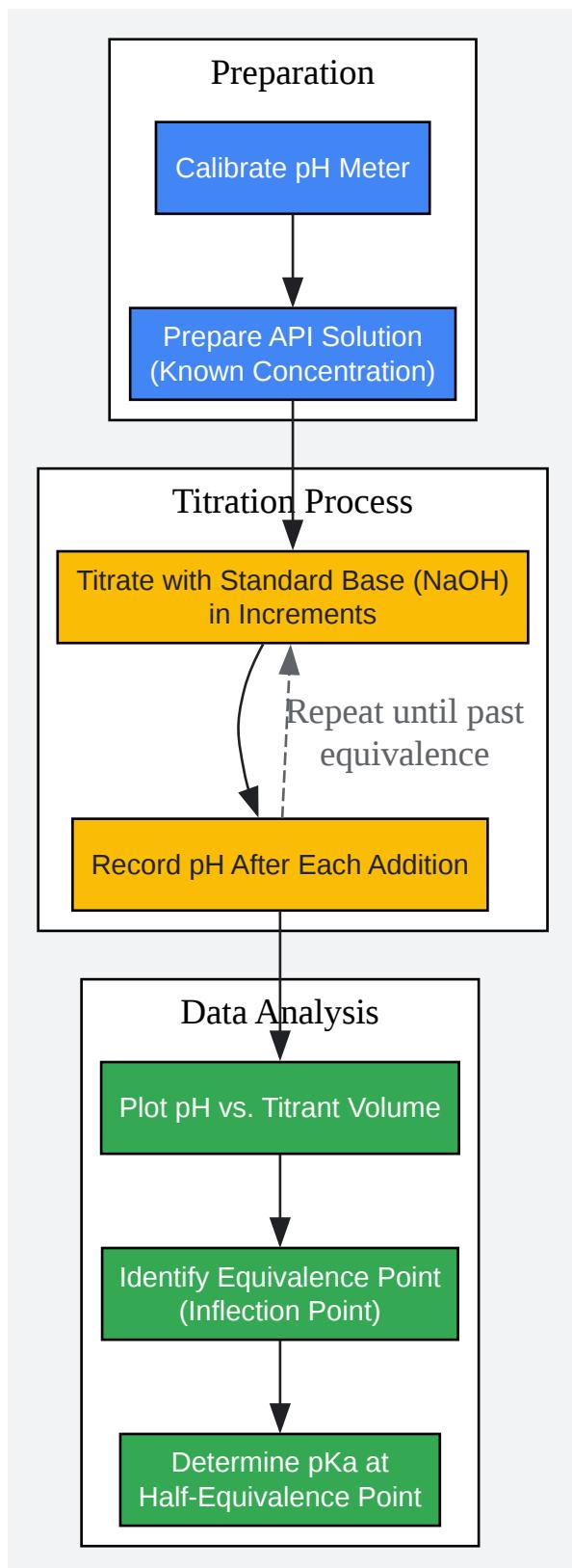
Cyclizine primarily acts as a histamine H1 receptor antagonist and also exhibits anticholinergic (muscarinic receptor antagonist) properties.[7][17] Its antiemetic effect is achieved by blocking signaling pathways from the vestibular system and the chemoreceptor trigger zone (CTZ) to the vomiting center in the brainstem.[7][18]



[Click to download full resolution via product page](#)

Caption: Antiemetic mechanism of Cyclizine via receptor blockade.

3.2 Experimental Workflow: Solubility Determination


The following diagram illustrates the logical steps involved in determining the equilibrium solubility of **cyclizine dihydrochloride** using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Method.

3.3 Logical Relationship: pKa Determination Workflow

This diagram outlines the process for determining the pKa of **cyclizine dihydrochloride** via potentiometric titration.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination by Potentiometric Titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclizine Hydrochloride | C18H23ClN2 | CID 6420019 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. usbio.net [usbio.net]
- 4. Cyclizine Hydrochloride CAS 303-25-3, Pharmaceutical Grade API, Best Price
Guaranteed [jigspharma.com]
- 5. scbt.com [scbt.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cyclizine | 82-92-8 [chemicalbook.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments
[journal11.magtechjournal.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative
Bioarray [creative-bioarray.com]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. pKa Value Determination Guidance 2024 - PharmaelX [pharmaelx.com]
- 17. Cyclizine - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Cyclizine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000623#physicochemical-properties-of-cyclizine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com